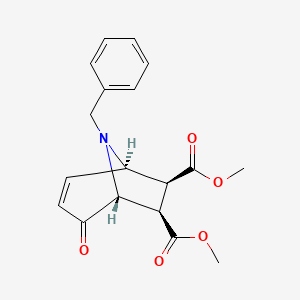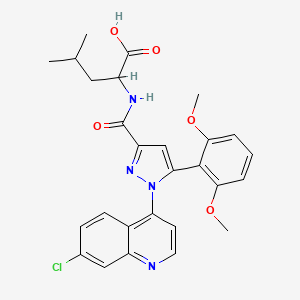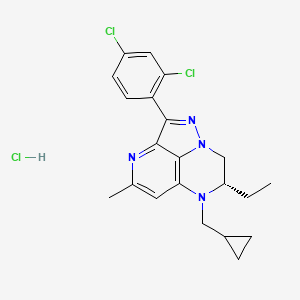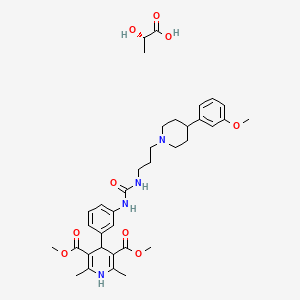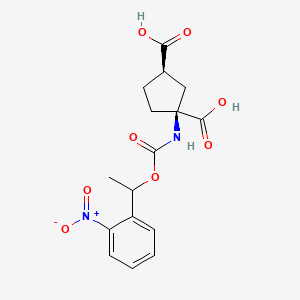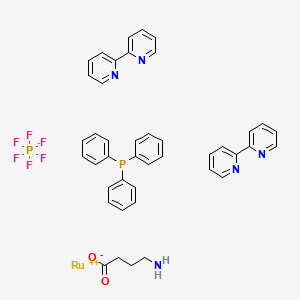
ML 315 Hydrochlorid
Übersicht
Beschreibung
ML 315 Hydrochlorid ist eine chemische Verbindung, die für ihre inhibitorischen Wirkungen auf cdc2-ähnliche Kinasen (Clk) und Tyrosinkinase-ähnliche Kinasen (DYRK) bekannt ist. Sie wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, insbesondere in den Bereichen Krebs und neurologische Erkrankungen .
Wissenschaftliche Forschungsanwendungen
ML 315 Hydrochlorid wird aufgrund seiner inhibitorischen Wirkungen auf cdc2-ähnliche Kinasen und Tyrosinkinase-ähnliche Kinasen in der wissenschaftlichen Forschung häufig eingesetzt. Einige seiner Anwendungen umfassen:
Krebsforschung: Die Verbindung wird verwendet, um die Rolle von Kinasen bei der Proliferation und dem Überleben von Krebszellen zu untersuchen.
Neurologische Krankheitsforschung: Sie hilft beim Verständnis der Mechanismen, die neurologischen Erkrankungen zugrunde liegen, und möglicher therapeutischer Ziele.
Biologische Studien: this compound wird verwendet, um zelluläre Signalwege und Kinaseaktivität zu untersuchen.
Industrielle Anwendungen: Die Verbindung wird bei der Entwicklung von Kinaseinhibitoren für therapeutische Zwecke eingesetzt
Wirkmechanismus
This compound entfaltet seine Wirkungen durch die Hemmung von cdc2-ähnlichen Kinasen und Tyrosinkinase-ähnlichen Kinasen. Die Verbindung zeigt eine hohe Selektivität für Clk1, Clk4 und Clk2 mit IC50-Werten von 68, 68 bzw. 231 nM. Sie hemmt auch Dyrk1A und Dyrk1B mit IC50-Werten von 282 bzw. 1156 nM. Die Hemmung dieser Kinasen stört zelluläre Signalwege, was zu veränderter Zellproliferation und -überleben führt .
Wirkmechanismus
Target of Action
ML 315 hydrochloride is a selective dual inhibitor of CDK (Cyclin-Dependent Kinase) and DYRK (Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase) with IC50 values of 68 nM and 282 nM, respectively . These kinases play crucial roles in cell cycle regulation and neuronal development, making them key targets in cancer and neurological disease research .
Mode of Action
ML 315 hydrochloride interacts with its targets (CDK and DYRK) by binding to their active sites, thereby inhibiting their kinase activity . This inhibition disrupts the normal function of these kinases, leading to changes in cell cycle progression and neuronal development .
Biochemical Pathways
Given its targets, it is likely to affect pathways related to cell cycle regulation and neuronal development . The downstream effects of these disruptions could include altered cell proliferation and differentiation .
Pharmacokinetics
It is known to be stable in both mouse and human plasma, suggesting good stability and potential bioavailability .
Result of Action
The molecular and cellular effects of ML 315 hydrochloride’s action are likely to be diverse, given its targets. Inhibition of CDK and DYRK could lead to changes in cell cycle progression, potentially slowing or stopping the proliferation of cancer cells . In the context of neurological diseases, ML 315 hydrochloride could potentially influence neuronal development and function .
Action Environment
Like all drugs, its action and efficacy are likely to be influenced by a variety of factors, including the specific cellular environment, the presence of other drugs, and patient-specific factors .
Biochemische Analyse
Biochemical Properties
ML 315 hydrochloride functions as an inhibitor of cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases. It exhibits inhibitory activity with IC50 values of 68 nanomolar for Clk1, Clk4, and Clk2, and 282 nanomolar for DYRK1A and 1156 nanomolar for DYRK1B . The compound shows a 20-fold selectivity for Clk4 over DYRK1A . By inhibiting these kinases, ML 315 hydrochloride interferes with the phosphorylation of target proteins, thereby modulating their activity and function. This inhibition can affect various signaling pathways and cellular processes, making ML 315 hydrochloride a valuable tool for studying kinase-related mechanisms.
Cellular Effects
ML 315 hydrochloride exerts significant effects on various cell types and cellular processes. By inhibiting cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases, ML 315 hydrochloride can alter cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on kinase activity can lead to changes in cell cycle progression, apoptosis, and differentiation. Additionally, ML 315 hydrochloride has been shown to influence the expression of genes involved in cell proliferation and survival, further highlighting its potential as a therapeutic agent in cancer and other diseases .
Molecular Mechanism
The molecular mechanism of ML 315 hydrochloride involves its binding to the active sites of cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases. This binding inhibits the phosphorylation of target proteins, thereby modulating their activity and function. ML 315 hydrochloride’s selectivity for specific kinases allows it to target specific signaling pathways, leading to changes in gene expression and cellular processes. The compound’s ability to inhibit kinase activity makes it a valuable tool for studying the molecular mechanisms underlying various diseases and for developing targeted therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ML 315 hydrochloride can vary over time. The compound is stable in both mouse and human plasma, which ensures its efficacy in experimental studies . The long-term effects of ML 315 hydrochloride on cellular function may depend on factors such as dosage, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have shown that prolonged exposure to ML 315 hydrochloride can lead to sustained inhibition of kinase activity, resulting in long-term changes in cell signaling, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of ML 315 hydrochloride in animal models can vary with different dosages. At lower doses, the compound may selectively inhibit specific kinases, leading to targeted modulation of signaling pathways and cellular processes. At higher doses, ML 315 hydrochloride may exhibit off-target effects, potentially leading to toxicity or adverse effects. Studies in animal models have shown that the compound’s efficacy and safety profile can be influenced by factors such as dosage, administration route, and the specific disease model being studied .
Metabolic Pathways
ML 315 hydrochloride is involved in various metabolic pathways, primarily through its interaction with cdc2-like kinases and dual specificity tyrosine phosphorylation-regulated kinases. The compound’s inhibition of these kinases can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, ML 315 hydrochloride may interact with other enzymes and cofactors involved in metabolic pathways, further influencing cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, ML 315 hydrochloride is transported and distributed through various mechanisms. The compound’s moderate cell permeability allows it to enter cells and reach its target kinases . Additionally, ML 315 hydrochloride may interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments. These interactions can influence the compound’s efficacy and specificity in modulating kinase activity and cellular processes .
Subcellular Localization
The subcellular localization of ML 315 hydrochloride is crucial for its activity and function. The compound’s ability to target specific kinases within cellular compartments allows it to modulate signaling pathways and cellular processes effectively. ML 315 hydrochloride may be directed to specific compartments or organelles through targeting signals or post-translational modifications, ensuring its precise localization and activity within cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von ML 315 Hydrochlorid umfasst die Reaktion von 5-(1,3-Benzodioxol-5-yl)-N-[(3,5-Dichlorphenyl)methyl]-4-pyrimidinamin mit Salzsäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol, wobei die Verbindung sowohl in Maus- als auch in humanem Plasma stabil ist .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Stabilität der Verbindung zu gewährleisten. Die Verbindung wird bei -20°C gelagert, um ihre Stabilität zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ML 315 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern und möglicherweise ihre inhibitorischen Wirkungen beeinflussen.
Substitution: Substitutionsreaktionen mit gängigen Reagenzien können zur Bildung von Derivaten mit unterschiedlichen biologischen Aktivitäten führen
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig eingesetzt
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation verschiedene Pyrimidinderivate ergeben, während Substitutionsreaktionen verschiedene substituierte Pyrimidine erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
ML 314 Hydrochlorid: Ein weiterer Inhibitor von cdc2-ähnlichen Kinasen mit ähnlicher Selektivität und Potenz.
ML 316 Hydrochlorid: Eine Verbindung mit inhibitorischen Wirkungen sowohl auf cdc2-ähnliche Kinasen als auch auf Tyrosinkinase-ähnliche Kinasen.
ML 317 Hydrochlorid: Bekannt für seine dualen inhibitorischen Wirkungen auf Cyclin-abhängige Kinasen und Tyrosinkinase-ähnliche Kinasen
Einzigartigkeit
ML 315 Hydrochlorid zeichnet sich durch seine hohe Selektivität für Clk4 gegenüber Dyrk1A aus, wobei eine 20-fache Selektivität gezeigt wird. Dieses einzigartige Selektivitätsprofil macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf spezifische Kinasewege konzentriert .
Eigenschaften
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCDEAAKKQCKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




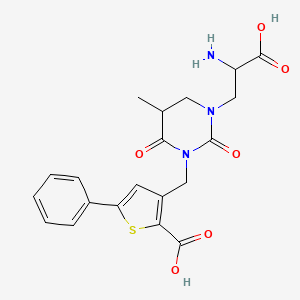
![6,7-Dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;hydrochloride](/img/structure/B560245.png)


